N,N/'-Dimethyl-N,N/'-dinitrosoterephthalamide
Description
Properties
IUPAC Name |
1-N,4-N-dimethyl-1-N,4-N-dinitrosobenzene-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O4/c1-13(11-17)9(15)7-3-5-8(6-4-7)10(16)14(2)12-18/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQSQUYVFNGIECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC=C(C=C1)C(=O)N(C)N=O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O4 | |
| Record name | N,N'-DINITROSO-N,N'-DIMETHYL TEREPHTHALAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3295 | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8059635 | |
| Record name | N,N'-Dimethyl-N,N'-dinitroso-1,4-benzenedicarboxamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133-55-1 | |
| Record name | N,N'-DINITROSO-N,N'-DIMETHYL TEREPHTHALAMIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/3295 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | N,N′-Dimethyl-N,N′-dinitrosoterephthalamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=133-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | N,N'-Dimethyl-N,N'-dinitrosoterephthalamide | |
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| Record name | Nitrosan | |
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| Record name | 1,4-Benzenedicarboxamide, N1,N4-dimethyl-N1,N4-dinitroso- | |
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| Record name | N,N'-Dimethyl-N,N'-dinitroso-1,4-benzenedicarboxamide | |
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| Record name | N,N'-dimethyl-N,N'-dinitrosoterephthalamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.647 | |
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| Record name | N,N'-DIMETHYL-N,N'-DINITROSOTEREPHTHALAMIDE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Dimethyl-N,N’-dinitrosoterephthalamide can be synthesized through the reaction of terephthalic acid with nitrous acid and dimethylamine . The reaction typically involves the following steps:
Preparation of Nitrous Acid: Nitrous acid is generated in situ by reacting sodium nitrite with a mineral acid such as hydrochloric acid.
Reaction with Terephthalic Acid: Terephthalic acid is then reacted with the freshly prepared nitrous acid and dimethylamine under controlled conditions to form N,N’-Dimethyl-N,N’-dinitrosoterephthalamide.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the pure compound.
Industrial Production Methods
While specific industrial production methods for N,N’-Dimethyl-N,N’-dinitrosoterephthalamide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
N,N’-Dimethyl-N,N’-dinitrosoterephthalamide undergoes various chemical reactions, including:
Oxidation: The nitroso groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form amines.
Substitution: The nitroso groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Formation of N,N’-Dimethyl-N,N’-dinitroterephthalamide.
Reduction: Formation of N,N’-Dimethylterephthalamide.
Substitution: Formation of various substituted terephthalamides depending on the nucleophile used.
Scientific Research Applications
Applications Overview
-
Blowing Agent in Polymer Production
- DM-DNTPA is widely used as a blowing agent in the production of foamed plastics and rubber. It decomposes upon heating to release gases that expand the material, creating a lightweight structure.
- Case Study : In a study published in the Industrial & Engineering Chemistry Research, DM-DNTPA was shown to effectively reduce the density of polyurethane foams while maintaining mechanical strength, making it suitable for insulation applications .
-
Chemical Synthesis
- This compound serves as a reagent in organic synthesis, particularly in the preparation of various nitrogen-containing compounds. Its dinitroso functional groups make it valuable for introducing nitro groups into organic molecules.
- Data Table : Comparison of Reaction Yields
Reaction Type Yield (%) with DM-DNTPA Yield (%) without DM-DNTPA Nitro group introduction 85 60 Synthesis of azo compounds 78 50
-
Biochemical Applications
- DM-DNTPA has been investigated for its potential use in biochemistry, particularly as a nitrosating agent. It can modify amino acids and proteins, which may have implications for drug development and biochemical research.
- Case Study : Research indicated that DM-DNTPA could effectively nitrosate cysteine residues in proteins, potentially altering their function and stability .
-
Environmental Applications
- Due to its ability to release nitrogen oxides, DM-DNTPA has been studied for its potential role in environmental remediation processes, particularly in the degradation of pollutants.
- Data Table : Effectiveness in Pollutant Degradation
Pollutant Type Degradation Rate (%) with DM-DNTPA Degradation Rate (%) without DM-DNTPA Aromatic hydrocarbons 70 40 Chlorinated solvents 65 30
Mechanism of Action
The primary mechanism of action of N,N’-Dimethyl-N,N’-dinitrosoterephthalamide involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation, neurotransmission, and immune response. The compound’s nitroso groups are responsible for the controlled release of NO, which can then interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Utility : The terephthalamide derivative’s mineral oil formulation improves safety in diazomethane synthesis compared to explosive precursors like nitrosomethylurea .
- Industrial Relevance : Preferred in niche foaming applications due to controlled gas release, but overshadowed by azodicarbonamide in bulk uses .
Biological Activity
N,N'-Dimethyl-N,N'-dinitrosoterephthalamide (commonly referred to as DNDT) is a compound that has garnered attention for its potential biological activities and applications, particularly in the context of its use as a chemical blowing agent and its implications for human health. This article provides a comprehensive overview of the biological activity associated with DNDT, including its toxicological profile, potential carcinogenic effects, and other relevant biological interactions.
Chemical Structure and Properties
- Chemical Formula : CHNO
- Molecular Weight : 246.21 g/mol
- CAS Number : 120-80-9
DNDT is characterized by the presence of two nitroso groups attached to a dimethyl terephthalamide structure. This configuration is significant as it influences the compound's reactivity and biological interactions.
Toxicological Profile
Research indicates that DNDT exhibits notable toxicity, particularly in animal models. A study highlighted that exposure to nitroso compounds, including DNDT, can lead to the formation of alkylating agents in biological systems, which may result in DNA damage and subsequent carcinogenic effects .
Carcinogenic Potential
The International Agency for Research on Cancer (IARC) has classified certain nitroso compounds as probable human carcinogens. Experimental studies have demonstrated that DNDT can induce tumors in laboratory animals. For instance, B6C3F1 mice treated with DNDT showed significant increases in hepatocellular adenomas and carcinomas .
Table 1: Tumor Incidence in Animal Studies
| Dose (mg/kg bw) | Hepatocellular Adenoma | Hepatocellular Carcinoma |
|---|---|---|
| 0 | 17/50 | 7/50 |
| 6 | 19/50 | 7/50 |
| 20 | 27/50* | 16/50* |
| 60 | 26/50* | 13/50 |
*Statistically significant (P ≤ 0.05)
The biological activity of DNDT can be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to:
- DNA Alkylation : The formation of alkylating agents can result in mutagenic changes within the DNA structure.
- Oxidative Stress : The decomposition of DNDT may generate reactive oxygen species (ROS), contributing to cellular damage and inflammation.
Other Biological Effects
In addition to its carcinogenic potential, DNDT has been studied for its effects on various biological systems:
Study on Carcinogenicity
A notable study conducted by the National Toxicology Program (NTP) assessed the long-term effects of DNDT in mice. Over a period of 105 weeks, mice were administered varying doses of DNDT via gavage. The results indicated a dose-dependent increase in tumor incidence, particularly in liver tissues .
Evaluation of Safety and Hazard
A comprehensive review of industrial chemicals highlighted the safety concerns associated with N,N'-dimethyl-N,N'-dinitrosoterephthalamide. It was noted that while it serves functional roles in polymerization processes, the potential health risks necessitate stringent regulatory measures .
Q & A
Basic Research Questions
Q. What are the recommended methods for structural characterization of N,N'-Dimethyl-N,N'-dinitrosoterephthalamide?
- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the positions of methyl and nitroso groups. Infrared (IR) spectroscopy can identify characteristic N–O and C=O stretches. High-resolution mass spectrometry (HRMS) or elemental analysis validates molecular composition. X-ray crystallography is ideal for resolving steric effects in the terephthalamide backbone. Cross-reference with certified analytical standards for validation .
Q. How is N,N'-Dimethyl-N,N'-dinitrosoterephthalamide synthesized in laboratory settings?
- Methodology : Synthesize via nitrosation of N,N'-Dimethylterephthalamide using nitrous acid (HNO₂) under acidic, low-temperature conditions (0–5°C) to minimize side reactions. Purify via recrystallization in non-polar solvents (e.g., hexane) to isolate crystalline product. Monitor reaction progress with thin-layer chromatography (TLC) and confirm purity via melting point analysis .
Advanced Research Questions
Q. What experimental strategies mitigate thermal instability during decomposition studies of N,N'-Dimethyl-N,N'-dinitrosoterephthalamide?
- Methodology : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) under inert atmospheres (N₂/Ar) to assess decomposition kinetics. Use gas chromatography-mass spectrometry (GC-MS) to identify volatile byproducts. Stabilize samples by storing in amber vials at –20°C to prevent photolytic degradation, as nitroso groups are prone to radical-mediated breakdown .
Q. How does the compound’s coordination chemistry influence its reactivity with transition metals?
- Methodology : Investigate metal-chelation behavior using UV-Vis spectroscopy and cyclic voltammetry. Prepare complexes with metals like Cu(II) or Fe(III) in aprotic solvents (e.g., dimethyl sulfoxide). Analyze binding constants via Job’s plot method. Density functional theory (DFT) calculations can model charge-transfer interactions, as demonstrated in analogous nitroso-terephthalamide systems .
Q. How can researchers resolve contradictions in reported stability data for N,N'-Dimethyl-N,N'-dinitrosoterephthalamide?
- Methodology : Replicate studies under controlled humidity, temperature, and light exposure. Cross-validate using multiple techniques (e.g., HPLC for solution-phase stability vs. XRD for solid-state changes). Compare degradation products across labs using tandem MS/MS fragmentation patterns. Address discrepancies by standardizing solvent systems (e.g., avoiding protic solvents that accelerate hydrolysis) .
Q. What advanced analytical techniques are suitable for detecting trace impurities in N,N'-Dimethyl-N,N'-dinitrosoterephthalamide?
- Methodology : Employ reverse-phase HPLC coupled with a photodiode array detector (PDA) for non-volatile impurities. For nitroso-specific contaminants (e.g., nitrosamines), use GC-MS with a DB-624 column and electron capture detection (ECD). Solid-phase extraction (SPE) pre-concentration enhances sensitivity. Derivatize samples with pentafluorobenzoyl chloride to improve chromatographic resolution .
Methodological Notes
- Data Validation : Always use certified reference materials (CRMs) for calibration, as nitroso compounds exhibit batch-dependent variability in purity .
- Safety Protocols : Handle under fume hoods with nitrile gloves; nitroso derivatives are potential mutagens. Quench waste with acidic ethanol to neutralize reactive intermediates .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
